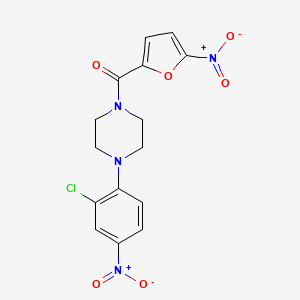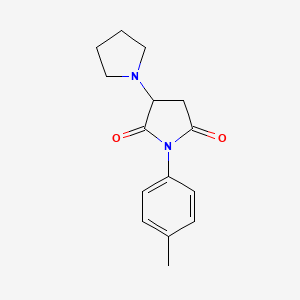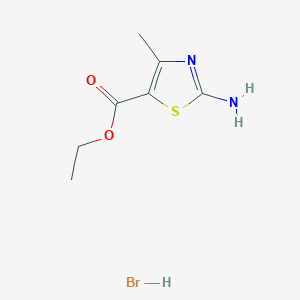
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine, also known as CNFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Mechanism of Action
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol and calcium ions. This leads to the inhibition of downstream signaling pathways that are regulated by PKC. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to be a selective inhibitor of PKC and does not inhibit other kinases.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of PKC. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has also been shown to inhibit the proliferation of smooth muscle cells and reduce the production of extracellular matrix proteins. In addition, 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in lab experiments is its potency and selectivity for PKC. It allows for the specific inhibition of PKC without affecting other kinases. Another advantage is that 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is a reversible inhibitor of PKC, which allows for the study of the downstream effects of PKC inhibition. However, one of the limitations of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is its potential toxicity, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in scientific research. One potential direction is the development of more potent and selective inhibitors of PKC based on the structure of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine. Another direction is the investigation of the role of PKC in different disease states, such as cancer and cardiovascular disease. Furthermore, the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in combination with other inhibitors may provide insights into the complex signaling pathways regulated by PKC. Overall, 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is a valuable tool compound for the study of PKC and its downstream effects in various cellular processes.
Synthesis Methods
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with 5-nitro-2-furoic acid in the presence of thionyl chloride and N-methylmorpholine. The resulting product is then reacted with piperazine to obtain 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine. The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been well-established and has been reported in several scientific publications.
Scientific Research Applications
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to inhibit the activity of PKC in a dose-dependent manner and has been used to investigate the downstream effects of PKC inhibition.
properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O6/c16-11-9-10(19(22)23)1-2-12(11)17-5-7-18(8-6-17)15(21)13-3-4-14(26-13)20(24)25/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNJNCJLRMGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387095 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](5-nitrofuran-2-yl)methanone | |
CAS RN |
6015-86-7 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)

![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)


![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)